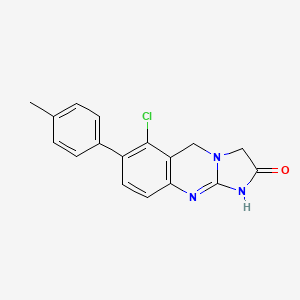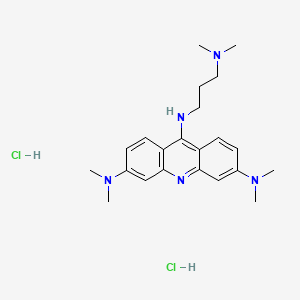
3,6-DMAD (dihydrochloride)
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3,6-DMAD (dihydrochloride) is an acridine derivative known for its potent inhibitory effects on the IRE1α-XBP1s pathway.
准备方法
The synthesis of 3,6-DMAD (dihydrochloride) involves several steps, typically starting with the preparation of the acridine core. The synthetic route includes:
Formation of the Acridine Core: This involves the cyclization of appropriate precursors under acidic conditions.
Functionalization: Introduction of the dimethylamino groups at specific positions on the acridine ring.
Dihydrochloride Formation: The final step involves the conversion of the free base to its dihydrochloride salt by treatment with hydrochloric acid
化学反应分析
3,6-DMAD (dihydrochloride) undergoes several types of chemical reactions:
Oxidation: The compound can be oxidized under specific conditions, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can be performed to modify the functional groups on the acridine ring.
Substitution: The dimethylamino groups can be substituted with other functional groups using appropriate reagents and conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
科学研究应用
3,6-DMAD (dihydrochloride) has a wide range of applications in scientific research:
Cancer Research: It is used to study the inhibition of the IRE1α-XBP1s pathway, which is crucial in the development and progression of multiple myeloma and other cancers
Cellular Stress Response: The compound is employed to investigate cellular stress responses, particularly the unfolded protein response (UPR) and its role in various diseases
Biological Studies: Researchers use 3,6-DMAD (dihydrochloride) to explore its effects on cytokine secretion, such as interleukin-6 (IL-6), and its potential therapeutic applications
作用机制
3,6-DMAD (dihydrochloride) exerts its effects by inhibiting the IRE1α-XBP1s pathway. This pathway is involved in the unfolded protein response, a cellular stress response related to the endoplasmic reticulum. The compound inhibits IRE1α oligomerization and endoribonuclease (RNase) activity, thereby preventing the splicing of XBP1 mRNA. This inhibition leads to reduced IL-6 secretion and suppression of multiple myeloma cell growth .
相似化合物的比较
3,6-DMAD (dihydrochloride) is unique due to its specific inhibition of the IRE1α-XBP1s pathway. Similar compounds include:
MK-0941: Another inhibitor of the IRE1α-XBP1s pathway, but with different chemical properties and potency.
AMG-3969: A compound that also targets the IRE1α-XBP1s pathway but has a distinct mechanism of action.
RO-28-1675: An inhibitor with similar applications in cancer research but differing in its chemical structure and effects
These comparisons highlight the uniqueness of 3,6-DMAD (dihydrochloride) in terms of its chemical structure and specific inhibitory effects on the IRE1α-XBP1s pathway.
属性
分子式 |
C22H33Cl2N5 |
|---|---|
分子量 |
438.4 g/mol |
IUPAC 名称 |
9-N-[3-(dimethylamino)propyl]-3-N,3-N,6-N,6-N-tetramethylacridine-3,6,9-triamine;dihydrochloride |
InChI |
InChI=1S/C22H31N5.2ClH/c1-25(2)13-7-12-23-22-18-10-8-16(26(3)4)14-20(18)24-21-15-17(27(5)6)9-11-19(21)22;;/h8-11,14-15H,7,12-13H2,1-6H3,(H,23,24);2*1H |
InChI 键 |
QFTZLLNIVBXXJG-UHFFFAOYSA-N |
规范 SMILES |
CN(C)CCCNC1=C2C=CC(=CC2=NC3=C1C=CC(=C3)N(C)C)N(C)C.Cl.Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![disodium;3-[(5-chloro-2-hydroxyphenyl)diazenyl]-4,5-dihydroxynaphthalene-2,7-disulfonate](/img/structure/B12392531.png)
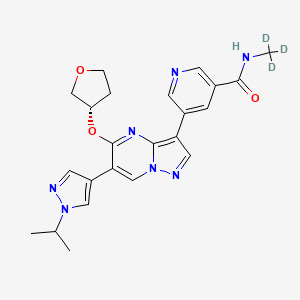

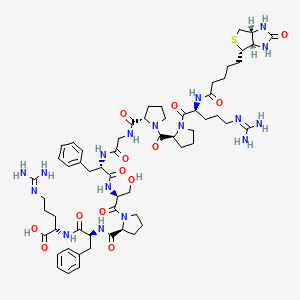
![4,6-diphenyl-2H-pyrazolo[3,4-b]pyridin-3-amine](/img/structure/B12392555.png)
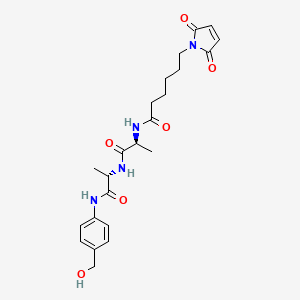
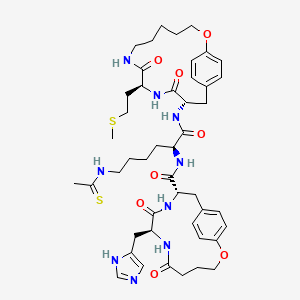

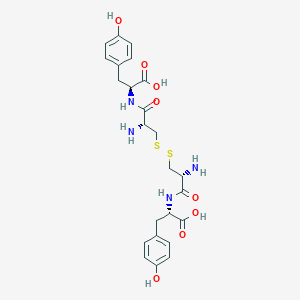
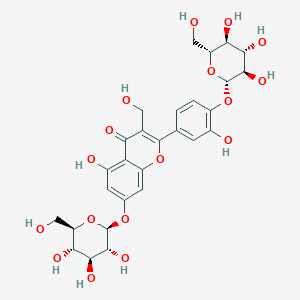
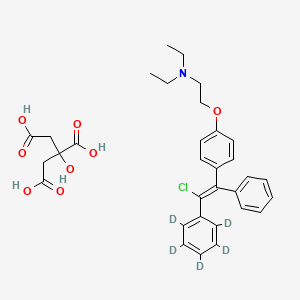
![N-[4-[5-[(Z)-(2-imino-4-oxo-1,3-thiazolidin-5-ylidene)methyl]pyridin-3-yl]phenyl]methanesulfonamide](/img/structure/B12392608.png)
